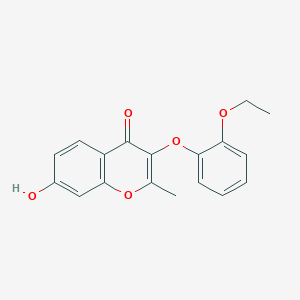

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one

Descripción

3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a hydroxyl group at position 7, a methyl group at position 2, and a 2-ethoxyphenoxy substituent at position 3. This compound belongs to the flavonoid family, which is known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The ethoxyphenoxy moiety introduces steric and electronic effects that may modulate its reactivity and interactions with biological targets.

Propiedades

IUPAC Name |

3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-18-11(2)22-16-10-12(19)8-9-13(16)17(18)20/h4-10,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZPIULGVYVDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the reaction of 2-ethoxyphenol with appropriate reagents to form the desired chromone structure. One common method involves the use of 2-ethoxyphenol and epichlorohydrin, followed by cyclization to form the chromone ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as recrystallization and purification through acid-alkali extraction are employed to obtain high-purity products suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The chromone ring can be reduced under specific conditions.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups into the chromone structure .

Aplicaciones Científicas De Investigación

The compound 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one is a member of the chromone family, which has gained attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article explores its applications, focusing on its biological activity, synthesis methods, and relevant case studies.

Structural Features

The compound features a chromenone backbone with specific substituents that enhance its biological properties. The ethoxy group at the 3-position and the hydroxy group at the 7-position are particularly significant for its activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research has indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Mecanismo De Acción

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways such as the phosphatidylinositol-3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation . The compound’s effects are mediated through its ability to bind to and inhibit specific enzymes and receptors involved in these pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the 4H-chromen-4-one core but differ in substituents, enabling a systematic comparison:

Physical and Spectral Properties

Melting Points and Solubility

- Target Compound: Limited data; analogs suggest melting points >250°C due to hydroxyl and aromatic groups.

- 3f (4-Fluorophenyl analog) : Melting point = 284–285°C .

- 3e (3,4-Dimethoxyphenyl analog) : Melting point = 227–228°C .

- 7-Methoxy-3-(4-Cl-phenyl) analog : Melting point = 187°C .

Spectroscopic Data

NMR :

IR :

- Hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches are consistent across analogs .

Actividad Biológica

3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one, a compound belonging to the chromone class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chromone backbone with an ethoxyphenyl substituent. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 7-hydroxycoumarin with 2-ethoxyphenol under basic conditions. The reaction conditions and purification methods significantly affect the yield and purity of the final product.

Antioxidant Activity

Research has indicated that compounds with a chromone structure exhibit notable antioxidant properties. For instance, in vitro assays have demonstrated that 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. A comparative study revealed that it has a lower IC50 value than some standard chemotherapeutic agents, indicating higher potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

Case Studies

- Alzheimer's Disease Research : A study focused on acetylcholinesterase (AChE) inhibition found that derivatives of this compound showed promising results in reducing AChE activity, which is crucial for managing Alzheimer's disease symptoms. The derivatives exhibited IC50 values comparable to known AChE inhibitors .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, reinforcing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.